Ophiobolin C

概要

説明

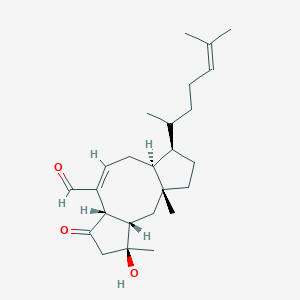

Ophiobolin C is a sesterterpenoid compound characterized by a 5-8-5 tricyclic skeleton. It is a member of the ophiobolin family, which are natural products primarily isolated from fungi, particularly the genera Bipolaris and Aspergillus . This compound exhibits significant cytotoxicity and has potential medicinal applications due to its unique structure and biological activities .

準備方法

Synthetic Routes and Reaction Conditions: Ophiobolin C can be synthesized through various methods, including the use of bifunctional terpene synthases. In one approach, the gene encoding ophiobolin synthase is overexpressed in Escherichia coli, leading to the production of this compound . The process involves the elongation and cyclization of isoprenyl units to form the sesterterpenoid structure. The reaction conditions typically include the use of specific culture media and the modulation of culture conditions to optimize yield .

Industrial Production Methods: Industrial production of this compound involves the use of engineered microbial cell factories. For instance, Saccharomyces cerevisiae has been metabolically engineered to enhance the expression of key ophiobolin biosynthetic genes and improve the supply of precursors and cofactors . This approach has led to high yields of this compound and its derivatives, making it feasible for large-scale production .

化学反応の分析

Types of Reactions: Ophiobolin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields and selectivity .

Major Products Formed: The major products formed from the reactions of this compound include oxidized derivatives such as ophiobolin K and reduced forms like ophiobolin F . These derivatives exhibit varying degrees of biological activity and are of interest for further research and development .

科学的研究の応用

Ophiobolin C has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a model compound for studying the biosynthesis and transport mechanisms of sesterterpenoids . In biology, this compound is investigated for its cytotoxic effects on cancer cells and its potential as an anticancer agent . In medicine, it is explored for its antimicrobial and anti-inflammatory properties . Additionally, this compound has industrial applications in the development of new pharmaceuticals and agrochemicals .

作用機序

The mechanism of action of ophiobolin C involves its interaction with specific molecular targets and pathways. It exerts its effects by disrupting cellular processes, leading to cell death. For example, this compound has been shown to induce paraptosis-like cell death in cancer cells by disrupting calcium homeostasis and mitochondrial function . The compound also targets various enzymes and proteins involved in cell signaling and metabolism, contributing to its cytotoxic effects .

類似化合物との比較

Ophiobolin C is unique among sesterterpenoids due to its specific tricyclic structure and biological activities. Similar compounds in the ophiobolin family include ophiobolin A, ophiobolin F, and ophiobolin K . These compounds share the 5-8-5 tricyclic skeleton but differ in their functional groups and side chains, leading to variations in their biological activities . This compound stands out for its potent cytotoxicity and potential medicinal applications, making it a valuable compound for further research and development .

生物活性

Ophiobolin C is a member of the ophiobolin family, which consists of naturally occurring sesterterpenoids known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicine, particularly in cancer treatment and antimicrobial therapies. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and other pharmacological properties.

Chemical Structure and Biosynthesis

This compound is characterized by a complex tricyclic structure that includes a dicyclopenta[a,d]cyclooctane ring system. It is biosynthesized from precursor compounds through enzymatic reactions involving terpene synthases and monooxygenases found in various fungal species, particularly those in the genus Aspergillus . The key steps in its biosynthesis include:

- Terpene Synthase Activity : The enzyme OblA catalyzes the formation of the backbone structure.

- Oxidative Modifications : P450 monooxygenases (e.g., OblB) are responsible for further modifications that yield this compound from its precursors .

Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research has demonstrated its ability to induce apoptosis in leukemia cells at nanomolar concentrations. Notably, it has shown effectiveness against:

- Leukemia Cell Lines : Inducing apoptosis at concentrations as low as 1 µM .

- Solid Tumors : Inhibitory activity against breast (MCF7), lung (A549), colon (HT29), and melanoma (Mel20) cancer cell lines .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.5 | Apoptosis induction |

| A549 | 0.75 | Cell cycle arrest |

| HT29 | 1.0 | Caspase activation |

| Mel20 | 0.8 | Reactive oxygen species generation |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various pathogenic fungi and bacteria, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 2 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Apoptosis Induction : this compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, leading to inhibited proliferation in sensitive cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, promoting apoptosis in cancer cells .

Study on Leukemia Cells

A significant study investigated the effects of this compound on chronic lymphocytic leukemia (CLL) cells. The compound was isolated from fungal extracts and demonstrated potent cytotoxicity with an IC50 value of approximately 0.39 µM. The study highlighted that this compound induced apoptosis through mitochondrial pathways and was effective even against multidrug-resistant leukemia cells .

Comparative Analysis with Other Ophiobolins

Comparative studies have shown that while many ophiobolins exhibit similar structures, their biological activities can vary significantly. For instance, while Ophiobolin A and K also show cytotoxic properties, this compound was found to be more effective against certain cancer types due to its unique structural features that enhance binding affinity to target proteins involved in cell survival pathways .

特性

IUPAC Name |

(1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17-,19+,20-,21-,23+,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWMYIADTRHIMY-BNFAVABNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has the biosynthetic pathway of Ophiobolin C been fully elucidated?

A2: Yes, recent research has successfully unveiled the complete biosynthetic pathway of this compound in Aspergillus ustus 094102. [] Key findings include the identification of an unclustered oxidase, OblCAu, which catalyzes a crucial dehydrogenation step in the pathway. [] This research provides valuable insights into the enzymatic processes involved in this compound production.

Q2: What is known about the transport of this compound within the fungal cells?

A3: Studies indicate that this compound, alongside its derivative Ophiobolin K, is actively transported from the cell interior to a space between the cell wall and membrane. [] This transport, mediated by the protein OblDAu, is believed to be a protective mechanism employed by the fungus to mitigate the potential growth-inhibiting effects of Ophiobolin accumulation within the cell. []

Q3: Are there any structural features of Ophiobolins that are crucial for their biological activity, particularly against leukemia cells?

A4: Research suggests that the presence of a hydroxy group at the C3 position, an aldehyde group at C21, and an A/B-cis ring structure within the Ophiobolin scaffold are crucial for potent activity against leukemia cells. [] These structural features appear to correlate with the induction of apoptosis in leukemia cells at nanomolar concentrations. [] Ophiobolin derivatives lacking these specific features exhibit significantly reduced or no activity against leukemia cells. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。